molecular formula C14H17F3N2OS2 B4949877 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate

2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate

Cat. No. B4949877
M. Wt: 350.4 g/mol
InChI Key: BUCQIHFQGJGTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate, also known as TTDD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate also inhibits the activity of nuclear factor kappa B, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate has been found to induce apoptosis and inhibit angiogenesis, which are important processes in cancer cell growth and proliferation. In inflammation research, 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neuroprotection research, 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate has been found to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate has several advantages as a research tool, including its ability to selectively target cancer cells and reduce inflammation without significant toxicity to normal cells. However, 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate also has limitations, such as its limited solubility in aqueous solutions and potential for off-target effects.

Future Directions

There are several future directions for research on 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate. In cancer research, further investigation is needed to determine the optimal dosage and treatment regimen for 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate, as well as its potential for combination therapy with other cancer treatments. In inflammation research, 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate could be further studied for its potential in treating autoimmune diseases and chronic inflammation. In neuroprotection research, 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate could be explored for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate and its potential for off-target effects.

Synthesis Methods

2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)aniline with diethyldithiocarbamate and subsequent oxidation and esterification reactions. The final product is a yellow crystalline powder with a melting point of 126-127°C.

Scientific Research Applications

2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate has been studied for its potential therapeutic properties in various fields of scientific research, including cancer treatment, inflammation, and neuroprotection. In cancer research, 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has revealed that 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate can reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases. In neuroprotection research, 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate has been found to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2OS2/c1-3-19(4-2)13(21)22-9-12(20)18-11-7-5-6-10(8-11)14(15,16)17/h5-8H,3-4,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCQIHFQGJGTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.